RMS5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H38N2O5S |

|---|---|

Molecular Weight |

598.8 g/mol |

IUPAC Name |

(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene |

InChI |

InChI=1S/C35H38N2O5S/c1-36-12-10-22-15-30(38-3)31-19-27(22)28(36)14-21-6-8-24(9-7-21)41-25-17-26(43-20-25)18-29-33-23(11-13-37(29)2)16-32(39-4)34(40-5)35(33)42-31/h6-9,15-17,19-20,28-29H,10-14,18H2,1-5H3/t28-,29+/m1/s1 |

InChI Key |

HWSAYCQUVTUTHZ-WDYNHAJCSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=CSC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=CSC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the RMS5 Gene in Pea Plants: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The RAMOSUS5 (RMS5) gene in pea (Pisum sativum) is a critical component in the genetic pathway controlling shoot architecture, specifically the degree of branching. This document provides a comprehensive overview of the molecular function of this compound, its role in the strigolactone biosynthesis pathway, and its interaction with other genes to regulate axillary bud outgrowth. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. The signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

Shoot branching is a key determinant of plant architecture and, consequently, of agricultural yield. In pea, the ramosus (rms) mutants have been instrumental in unraveling the complex signaling network that governs this developmental process. The this compound gene, in particular, has been identified as a central player in the synthesis of strigolactones (SLs), a class of carotenoid-derived plant hormones that act as a long-distance signal to inhibit bud outgrowth[1][2]. Loss-of-function mutations in the this compound gene result in a characteristic increased branching, or "bushy," phenotype[3][4][5]. This guide synthesizes the current understanding of this compound function, providing a technical resource for researchers in plant biology and related fields.

Molecular Function of this compound

The this compound gene encodes a carotenoid cleavage dioxygenase 7 (CCD7). This enzyme is a key component of the strigolactone biosynthesis pathway. Together with RMS1 (a carotenoid cleavage dioxygenase 8 or CCD8), this compound is essential for the production of carlactone, a precursor for bioactive strigolactones. The expression of this compound is observed in both roots and shoots, with the highest levels typically found in the roots and the vasculature of the stem. This localization is consistent with the production of a mobile signal that is transported through the xylem to inhibit axillary bud growth in the shoot.

The Strigolactone Signaling Pathway and this compound

The regulation of shoot branching in pea is governed by a complex interplay of hormones, including auxin, cytokinins, and strigolactones. The RMS genes are integral to this network.

Role in Strigolactone Synthesis

This compound and RMS1 act sequentially in the SL biosynthesis pathway. Their joint action is required for the synthesis of a graft-transmissible signal that moves from the root and shoot to inhibit bud outgrowth. Mutants defective in either RMS1 or this compound are consequently deficient in strigolactones. The application of synthetic strigolactones, such as GR24, can rescue the increased branching phenotype of this compound mutants, confirming their role in SL synthesis.

Interaction with other RMS Genes

The function of this compound is intricately linked with other RMS genes:

-

RMS1: Works in concert with this compound in the SL biosynthesis pathway. Double mutants (rms1 this compound) exhibit a phenotype that is not significantly more branched than the single mutants, suggesting they function in the same linear pathway.

-

RMS2: Encodes an auxin receptor and is involved in a feedback loop that regulates SL biosynthesis. The rms2 mutant has reduced transcript levels of RMS1 and this compound.

-

RMS3 and RMS4: These genes are involved in SL perception and signal transduction in the shoot. Mutants in rms3 and rms4 are insensitive to the inhibitory effects of strigolactones on branching. Increased transcript levels of RMS1 and this compound are observed in rms3 and rms4 mutants, indicating a feedback mechanism where the perception of SLs negatively regulates their own synthesis.

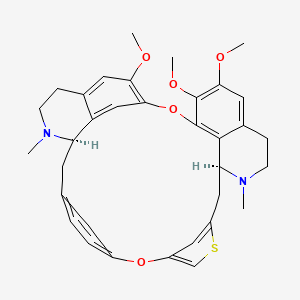

The following diagram illustrates the position of this compound within the strigolactone signaling pathway in pea.

Quantitative Data

The study of this compound mutants has generated significant quantitative data that underpins our understanding of its function.

Table 1: Phenotypic Characteristics of this compound Mutants Compared to Wild-Type (WT)

| Characteristic | Wild-Type (WT) | This compound Mutant | Reference(s) |

| Primary Shoot Length (cm) | Variable, e.g., ~60-80 | Generally shorter or similar to WT | |

| Number of Branches | Low, e.g., 1-3 | Significantly increased, e.g., 5-10+ | |

| Total Branch Length (cm) | Low | Significantly increased |

Table 2: Hormonal and Gene Expression Levels in this compound Mutants

| Parameter | Wild-Type (WT) | This compound Mutant | Reference(s) |

| Xylem Sap Cytokinin (Zeatin Riboside) Conc. | Normal levels | Reduced | |

| Shoot Auxin (IAA) Levels | Normal levels | Not deficient; can be elevated | |

| RMS1 Transcript Levels (in stem) | Basal levels | Increased | |

| This compound Transcript Levels (in stem) | Basal levels | Increased (in rms3, rms4) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used in the study of this compound.

Plant Material and Growth Conditions

-

Pea Genotypes: Wild-type pea cultivars (e.g., 'Torsdag', 'Paloma') and the corresponding this compound mutant lines are used. For comparative studies, other rms mutants (rms1, rms2, rms3, rms4) are also included.

-

Growth Conditions: Plants are typically grown in controlled environment chambers with a long-day photoperiod (e.g., 18 hours light / 6 hours dark) and a constant temperature (e.g., 20-23°C). The growing medium is often a mixture of peat, sand, and vermiculite, or a hydroponic system for hormone feeding experiments.

Grafting Experiments

Grafting is a fundamental technique to determine the site of action of a gene and the mobility of its product.

-

Procedure:

-

Seedlings are grown until they are approximately 7-10 days old.

-

A transverse incision is made on the epicotyl of the rootstock seedling, approximately 1 cm above the cotyledons.

-

A corresponding scion from another seedling is prepared with a V-shaped cut.

-

The scion is inserted into the incision on the rootstock, and the graft junction is secured with a small piece of flexible tubing or parafilm.

-

Grafted plants are maintained in a high-humidity environment for several days to promote healing.

-

-

Types of Grafts:

-

Reciprocal grafts: Wild-type scions on this compound rootstocks and this compound scions on wild-type rootstocks.

-

Self-grafts: As controls.

-

Grafts between different mutants: e.g., rms1 scion on this compound rootstock.

-

The following diagram illustrates the workflow for a typical reciprocal grafting experiment.

Hormone Quantification

-

Strigolactone Analysis:

-

Plant tissue (e.g., root exudates, xylem sap, or whole tissue extracts) is collected and frozen in liquid nitrogen.

-

Extraction is performed using an organic solvent (e.g., ethyl acetate).

-

The extract is purified using solid-phase extraction (SPE) cartridges.

-

Quantification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

-

-

Cytokinin and Auxin Analysis: Similar principles of extraction, purification, and LC-MS/MS-based quantification are applied, using appropriate standards and protocols for these hormone classes.

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from specific tissues (e.g., stem internodes, roots, axillary buds) using a commercial kit or a TRIzol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Gene-specific primers for this compound and other genes of interest are designed.

-

qRT-PCR is performed using a SYBR Green-based detection method.

-

Gene expression levels are normalized to a stably expressed reference gene (e.g., Actin).

-

Relative quantification is calculated using the ΔΔCt method.

-

Conclusion

The this compound gene is a cornerstone in the molecular framework that controls shoot branching in pea. Its identification as a carotenoid cleavage dioxygenase has been pivotal in establishing the role of strigolactones as a novel class of plant hormones. The intricate regulatory network involving this compound and other RMS genes, as well as their interaction with auxin and cytokinin signaling, provides a fascinating model for understanding plant development. The data and protocols presented in this guide offer a solid foundation for future research aimed at dissecting the finer details of this pathway and exploring its potential for agricultural applications, such as optimizing crop architecture for improved yield. Further investigation into the upstream regulators of this compound expression and the downstream targets of the strigolactone signal will undoubtedly reveal new layers of complexity in the control of plant form.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutational analysis of branching in pea. Evidence that Rms1 and this compound regulate the same novel signal - PubMed [pubmed.ncbi.nlm.nih.gov]

The RMS5 Gene: A Cornerstone in the Regulation of Shoot Branching in Pea (Pisum sativum)

An In-depth Technical Guide on its Discovery and Initial Characterization

This technical guide provides a comprehensive overview of the discovery, initial characterization, and functional role of the RMS5 gene in pea (Pisum sativum). The document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing plant architecture and development, with a focus on the strigolactone biosynthesis and signaling pathway.

Introduction

The regulation of shoot branching is a critical determinant of plant architecture and, consequently, agricultural yield. In pea, the ramosus (rms) mutants have been instrumental in unraveling the complex genetic and physiological pathways that control this process. The this compound gene, the fifth identified locus in this series, has been a focal point of research due to its central role in the production of a novel, long-distance signaling molecule that inhibits axillary bud outgrowth. This guide details the initial studies that defined the function of this compound, placing it as a key enzyme in the strigolactone (SL) biosynthesis pathway.

Discovery and Phenotypic Characterization of the this compound Mutant

The this compound mutant was first identified through mutational analysis in pea, exhibiting a characteristic high-branching phenotype compared to wild-type (WT) plants[1]. Detailed phenotypic analysis revealed that this compound mutants have a significantly shorter main stem and an increased number and length of basal and aerial lateral branches[1].

Quantitative Phenotypic Data

The following tables summarize the key phenotypic differences observed between wild-type, this compound, and the related rms1 mutant plants.

Table 1: Main Stem and Lateral Branch Characteristics in Wild-Type and rms Mutants. [1]

| Genotype | Main Stem Length (cm) | Total First Order Lateral Length (cm) | Total Second Order Lateral Length (cm) |

| Wild-Type (cv Paloma) | 35.4 ± 1.2 | 15.2 ± 4.5 | 0.0 ± 0.0 |

| rms1-4 | 25.1 ± 0.8 | 135.6 ± 10.1 | 55.3 ± 9.8 |

| This compound-3 | 28.7 ± 0.9 | 89.7 ± 8.7 | 48.9 ± 7.6 |

| rms1-4 this compound-3 | 26.9 ± 0.7 | 145.3 ± 12.3 | 65.4 ± 11.2 |

Data are presented as mean ± SE for 40-day-old plants.

Table 2: Xylem Sap Cytokinin Concentration in Wild-Type and rms Mutants. [1]

| Genotype | Zeatin Riboside (ZR) Concentration (ng mL⁻¹) |

| Wild-Type (cv Paloma) | 4.8 ± 0.6 |

| rms1-4 | 1.2 ± 0.2 |

| This compound-2 | 1.1 ± 0.2 |

Data are presented as mean ± SE for 24-day-old plants.

Experimental Protocols

The initial characterization of this compound relied on a series of key experiments. The detailed methodologies for these are provided below.

Plant Material and Growth Conditions

-

Pea Cultivars: The wild-type pea cultivar used in the original studies was 'Paloma' and 'Torsdag'. The this compound mutants (this compound-2, this compound-3) and rms1 mutants (rms1-4) were derived from these cultivars[1].

-

Growth Conditions: Plants were grown in a potting mix supplemented with fertilizer. Long-day conditions were typically 18 hours of light, while short-day conditions were 8 hours of light. Temperature was maintained at approximately 20-25°C.

Grafting Experiments

Grafting was a crucial technique to determine the long-distance signaling role of this compound.

-

Seedling Preparation: Pea seeds were germinated in the dark for 5-7 days until the epicotyls were 5-10 cm long.

-

Grafting Procedure: A V-shaped wedge was cut into the epicotyl of the rootstock seedling, approximately 2 cm above the cotyledons. The scion, consisting of the shoot apex and a small section of the epicotyl, was cut into a corresponding V-shape. The scion was inserted into the rootstock, and the graft union was held together with a small piece of plastic tubing.

-

Post-grafting Care: Grafted plants were kept in high humidity for the first week to promote healing.

Xylem Sap Collection and Cytokinin Analysis

-

Sap Collection: The shoot of a 24-day-old pea plant was excised at the epicotyl. A piece of silicon tubing was fitted over the cut stump and connected to a syringe. Gentle suction was applied to collect the xylem sap over a period of 1-2 hours. The collected sap was immediately frozen in liquid nitrogen and stored at -80°C.

-

Cytokinin Quantification (LC-MS/MS):

-

Internal standards ([²H₅]ZR) were added to the thawed xylem sap samples.

-

The samples were purified using C18 solid-phase extraction columns.

-

The eluate was dried and resuspended in the mobile phase.

-

Analysis was performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) to separate and quantify the different cytokinin species.

-

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: Total RNA was extracted from various pea tissues (roots, stems, leaves, and apical buds) using a commercial RNA extraction kit or a TRIzol-based method.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Primers: Gene-specific primers for this compound (CCD7) and a reference gene (e.g., Actin or Ubiquitin) were designed to amplify a product of 100-200 bp.

-

This compound Forward Primer: 5'-GCTGGAGGAAAGTTTGCTGA-3'

-

This compound Reverse Primer: 5'-TGCCTTGTTGTAGTCGGTGA-3'

-

-

Reaction Mix: The qRT-PCR reaction typically contained cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

Thermal Cycling: A standard thermal cycling protocol was used: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. A melt curve analysis was performed at the end of the run to verify the specificity of the amplification.

-

Data Analysis: The relative expression of this compound was calculated using the 2-ΔΔCt method, with the reference gene for normalization.

-

Molecular and Genetic Characterization

Cloning and Sequence Analysis

The this compound gene was identified to encode a carotenoid cleavage dioxygenase 7 (CCD7). This was established through positional cloning and by identifying orthology with the MAX3 gene in Arabidopsis thaliana. Sequence analysis of the this compound protein revealed the conserved domains characteristic of the CCD family, including the four conserved histidine residues required for iron coordination at the active site.

Role in the Strigolactone Biosynthesis Pathway

This compound (CCD7) and RMS1 (CCD8) are key enzymes in the strigolactone (SL) biosynthesis pathway. They act sequentially to convert β-carotene into carlactone, a precursor for various SLs. The discovery that rms1 and this compound mutants have very similar phenotypes and that a double mutant shows little additive effect suggested they function in the same pathway. Grafting experiments further confirmed that RMS1 and this compound are both required for the production of a graft-transmissible signal that inhibits branching. This signal was later identified as a strigolactone or a precursor.

Visualizations

Strigolactone Biosynthesis and Signaling Pathway

Caption: The strigolactone biosynthesis and signaling pathway in pea.

Experimental Workflow for Grafting

Caption: Workflow for epicotyl grafting in pea seedlings.

Logical Relationship of RMS Genes in Branching Control

Caption: Logical model of RMS1 and this compound function in branching inhibition.

Conclusion

The discovery and initial characterization of the this compound gene in pea were pivotal in advancing our understanding of the hormonal control of shoot branching. These foundational studies established this compound as a key enzyme, Carotenoid Cleavage Dioxygenase 7, in the biosynthesis of strigolactones, a novel class of plant hormones. The combination of genetic, physiological, and molecular approaches, particularly the use of grafting experiments, elegantly demonstrated the role of this compound in producing a long-distance signal that regulates axillary bud outgrowth. This work has not only illuminated a fundamental aspect of plant development but also opened new avenues for the genetic improvement of crop architecture.

References

The Role of RMS5 in Strigolactone-Mediated Shoot Branching and Apical Dominance: A Technical Guide

Abstract

Shoot architecture is a critical determinant of plant productivity and adaptation, governed by a complex interplay of hormonal signals. This technical guide provides an in-depth examination of the RAMOSUS5 (RMS5) gene in Pisum sativum (pea) and its central role in the control of shoot branching and apical dominance. This compound, a carotenoid cleavage dioxygenase 7 (CCD7), is a key enzyme in the biosynthesis of strigolactones (SLs), a class of hormones that act as a potent inhibitor of axillary bud outgrowth. This document details the molecular function of this compound, its position within the SL biosynthetic pathway, and its integration with auxin signaling to maintain apical dominance. We present quantitative data from key studies, detailed experimental protocols for researchers, and signaling pathway diagrams to fully elucidate the function of this compound in regulating plant form.

Introduction to Shoot Branching Control

The arrangement and number of branches on a plant, its shoot architecture, is fundamental to its interaction with the environment, influencing light capture, resource allocation, and ultimately, reproductive success. This architecture is largely determined by the activity of axillary meristems, which can either remain dormant or grow out to form branches. The regulation of this process involves a complex network of long-distance and local signals.

Apical dominance is the primary mechanism controlling this process, whereby the growing shoot apex actively inhibits the outgrowth of lateral buds below it[1][2]. For decades, the plant hormone auxin (indole-3-acetic acid, IAA), produced in the young leaves of the shoot apex and transported down the stem, was considered the principal regulator[1][3]. The model proposed that auxin indirectly inhibits bud growth, primarily by modulating the levels of two other hormone classes: cytokinins (CKs), which promote bud outgrowth, and strigolactones (SLs), which inhibit it[1].

The discovery of the ramosus (rms) mutants in pea, which exhibit a highly branched phenotype, provided a powerful genetic tool to dissect this process. These studies revealed that a novel, graft-transmissible signal was responsible for inhibiting branching and that this signal was the strigolactones. The this compound gene emerged as a critical component in the synthesis of this signal.

This compound: A Key Enzyme in Strigolactone Biosynthesis

Genetic and molecular analyses have identified the this compound gene in pea as encoding a carotenoid cleavage dioxygenase 7 (CCD7) . This enzyme is part of a highly conserved pathway found throughout the plant kingdom.

-

Orthologs: The function of this compound is conserved across many species. Its orthologs include MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis thaliana, DWARF17 (D17) or HIGH-TILLERING DWARF1 (HTD1) in rice, and DECREASED APICAL DOMINANCE 3 (DAD3) in petunia.

-

Mutant Phenotype: Mutations in the this compound gene result in a characteristic increased-branching, or ramosus, phenotype. These this compound mutants are deficient in the production of strigolactones, leading to the release of axillary buds from inhibition.

The Strigolactone Biosynthetic Pathway

This compound functions early in the SL biosynthetic pathway, which converts all-trans-β-carotene into various bioactive SLs. The initial steps are localized in the plastid. This compound (CCD7) acts in sequence with RMS1 (CCD8) to produce carlactone, a key intermediate that is then further modified in the cytoplasm by enzymes such as MAX1 (a cytochrome P450) to generate the diverse array of strigolactones. A deficiency in this compound therefore blocks the entire downstream production of these branching inhibitors.

Caption: The conserved strigolactone biosynthesis pathway.

This compound in the Hormonal Control of Apical Dominance

This compound is a critical integration point for the hormonal control of branching, linking auxin from the shoot apex to strigolactone production in the stem.

-

Auxin Regulation: Auxin, transported downwards from the shoot apex, positively regulates the transcription of both this compound and RMS1. High levels of auxin in the main stem stimulate the production of SLs, which then suppress the growth of nearby axillary buds. When the apex is removed (decapitation), the auxin supply ceases, leading to a rapid decrease in this compound and RMS1 transcript levels, a drop in SL production, and the subsequent release of buds.

-

Feedback Regulation: The SL pathway is also subject to feedback regulation. In mutants where SL signaling is impaired (e.g., SL-insensitive mutants rms3 and rms4), the transcript levels of this compound and RMS1 are dramatically elevated. This suggests a feedback loop where the plant, perceiving a deficiency in the SL signal, attempts to compensate by upregulating the biosynthetic genes. This feedback is also mediated by another gene, RMS2, which encodes an auxin receptor and is involved in a shoot-to-root signal that regulates both SL biosynthesis and cytokinin levels.

Caption: Hormonal control of shoot branching via this compound.

Quantitative Analysis of the this compound Mutant

The phenotype of this compound mutants has been extensively quantified, providing clear evidence for its role in branching control and hormone homeostasis.

Table 1: Phenotypic Comparison of Wild-Type (WT) and this compound Pea Plants

| Trait | Wild-Type (WT) | This compound Mutant | Citation(s) |

|---|---|---|---|

| Primary Phenotype | |||

| Total Branch Number | Low (Apical dominance intact) | High (Profuse branching) | |

| Main Stem Length | Normal | Slightly reduced | |

| Grafting Behavior | |||

| This compound scion / WT rootstock | Branching inhibited (WT phenotype) | - | |

| WT scion / this compound rootstock | Branching inhibited (WT phenotype) | - |

| this compound scion / rms1 rootstock | Branching not inhibited (mutant phenotype) | - | |

Table 2: Hormonal and Gene Expression Profile of this compound Mutants

| Parameter | Wild-Type (WT) | This compound Mutant | Citation(s) |

|---|---|---|---|

| Hormone Levels | |||

| Strigolactone (SL) Content | Normal | Deficient/Greatly reduced | |

| Xylem Sap Cytokinin (ZR-type) | Normal | Significantly reduced (4-fold decrease reported) | |

| Shoot Auxin (IAA) Content | Normal | Not deficient; can be elevated | |

| Gene Expression | |||

| RMS1 Transcript Level (in stem) | Basal level, induced by auxin | Dramatically elevated (feedback) |

| this compound Transcript Level (in stem) | Basal level, induced by auxin | Not applicable (mutated) | |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize this compound function.

Reciprocal Grafting to Assess Signal Mobility

Grafting is a classical technique used to determine if a phenotype is controlled by a long-distance, mobile signal. Reciprocal grafts between this compound mutants and wild-type plants were essential to show that the branching inhibitor (SL) or its precursor is mobile.

Methodology:

-

Plant Growth: Grow pea seedlings (e.g., cv. Torsdag for WT, and a corresponding this compound line) in controlled conditions (e.g., 20-24°C, 18h photoperiod) until they are 7-10 days old.

-

Grafting Procedure: Using a sterile razor blade, make a transverse cut through the epicotyl of both the rootstock and scion plants, approximately 1 cm above the cotyledons.

-

Assembly: Join the desired scion to the rootstock by inserting the scion into a small piece of flexible plastic tubing (approx. 1 cm long, 1.5-2.0 mm internal diameter) that has been placed over the cut surface of the rootstock.

-

Healing: Place the grafted plants in a high-humidity environment (e.g., under a propagator lid) for 5-7 days to allow the graft union to heal.

-

Data Collection: Grow the successfully grafted plants for an additional 3-4 weeks. Quantify branching by counting the number of axillary branches and measuring their total length.

-

Graft Combinations:

-

Control: WT scion / WT rootstock; this compound scion / this compound rootstock.

-

Experimental: WT scion / this compound rootstock; this compound scion / WT rootstock.

-

Caption: Experimental workflow for reciprocal grafting.

Hormone Quantification by Mass Spectrometry

Directly measuring the levels of hormones like strigolactones, auxins, and cytokinins is crucial for understanding the biochemical basis of a mutant phenotype. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.

Methodology (Strigolactone Example):

-

Sample Collection: Harvest plant tissue (e.g., root exudates, stem sections) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Extraction: Homogenize the frozen tissue and extract with a suitable organic solvent (e.g., ethyl acetate or acetone), often acidified. Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled GR24) at the beginning of the extraction to allow for accurate quantification.

-

Purification: The crude extract is complex and requires purification. This is typically done using solid-phase extraction (SPE) cartridges (e.g., C18 or silica-based) to remove interfering compounds.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the compounds in the purified extract using an ultra-performance liquid chromatography (UPLC) system with a C18 column.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the target SL and monitoring for a specific product ion after fragmentation, providing high specificity.

-

-

Quantification: Calculate the concentration of the endogenous SL by comparing the peak area of the analyte to the peak area of the known amount of internal standard.

Gene Expression Analysis by qRT-PCR

To test the hypothesis that auxin regulates this compound transcription, quantitative real-time PCR (qRT-PCR) is used to measure mRNA levels.

Methodology:

-

Experimental Treatment: Grow WT plants and apply treatments (e.g., apply auxin paste to a decapitated stem, or a mock paste as a control). Harvest stem tissue at specific time points after treatment and freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the homogenized tissue using a commercial kit or a TRIzol-based method. Treat with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform the qPCR reaction using a real-time PCR system. The reaction mixture contains the cDNA template, gene-specific primers for the target gene (this compound or RMS1), and a reference gene (e.g., Actin or GAPDH) for normalization, along with a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated sample to the control.

Conclusion and Future Directions

The characterization of this compound has been a cornerstone in advancing our understanding of shoot branching. It unequivocally establishes a conserved enzymatic step in the synthesis of strigolactones and solidifies the role of these hormones as the critical downstream signal in auxin-mediated apical dominance. The this compound mutant and its orthologs remain invaluable tools for dissecting the intricate hormonal cross-talk that governs plant development.

Future research will likely focus on:

-

Subcellular Localization: Precisely where within the cell and in which specific tissues this compound protein is active.

-

Post-Translational Regulation: Investigating how the activity of the this compound enzyme itself might be regulated.

-

Environmental Integration: Understanding how environmental cues like light quality, nutrient availability, and stress signals impact this compound expression and, consequently, shoot architecture.

The knowledge gained from studying this compound has significant implications for agriculture, offering a target for genetic modification and breeding strategies aimed at developing crop varieties with optimal architectures for improved light interception, harvestability, and yield.

References

The Role of RMS5 in the Strigolactone Biosynthesis and Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAMOSUS5 (RMS5) gene in pea (Pisum sativum) is a critical component in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate plant architecture, particularly shoot branching. This document provides an in-depth technical overview of this compound, its function as a carotenoid cleavage dioxygenase 7 (CCD7), and its intricate involvement in the strigolactone signaling pathway. We will explore its interactions with other key genes, its regulation by other hormones, and the experimental evidence that has elucidated its role. This guide is intended to serve as a comprehensive resource for researchers and professionals in plant biology and drug development who are interested in the molecular mechanisms of strigolactone action.

Introduction to Strigolactones and Shoot Branching

Strigolactones are a class of carotenoid-derived plant hormones that play a central role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with arbuscular mycorrhizal fungi.[1] The control of shoot branching, or apical dominance, is a complex process involving the interplay of multiple hormones, primarily auxin, cytokinins, and strigolactones. The ramosus (rms) mutants in pea have been instrumental in dissecting the genetic and physiological pathways governing this process.

The this compound Gene: A Key Player in Strigolactone Synthesis

The this compound gene encodes a carotenoid cleavage dioxygenase 7 (CCD7).[2][3] It is an ortholog of the Arabidopsis thaliana gene MAX3 (MORE AXILLARY GROWTH 3).[4] Along with RMS1 (encoding CCD8), this compound is essential for the production of strigolactones.[5] These enzymes act sequentially in the plastid to cleave a carotenoid substrate, leading to the formation of carlactone, a key intermediate in the SL biosynthesis pathway.

Mutations in the this compound gene result in a characteristic increased branching phenotype, similar to other strigolactone-deficient mutants like rms1. This phenotype arises from the inability of the plant to produce the strigolactone signal that normally inhibits the outgrowth of axillary buds.

The Strigolactone Signaling Pathway Involving this compound

The current model of the strigolactone pathway places this compound at the core of SL synthesis. The pathway can be conceptualized as follows:

-

Biosynthesis: In the root and shoot, β-carotene is converted into a strigolactone precursor through the sequential action of enzymes including D27, this compound (CCD7), and RMS1 (CCD8).

-

Transport: The resulting strigolactone molecule is a mobile signal that moves upwards in the xylem.

-

Perception and Signaling: In the axillary buds, the strigolactone signal is perceived by the receptor protein D14 (ortholog of RMS3 in pea). This leads to the degradation of SMXL proteins (repressors of branching) via an F-box protein MAX2/RMS4-dependent mechanism, ultimately inhibiting bud outgrowth.

-

Feedback Regulation: A complex feedback loop exists where strigolactone signaling in the shoot influences the expression of SL biosynthesis genes in the root and shoot. The gene RMS2, which encodes an auxin receptor, is involved in a long-distance feedback signal that regulates the transcript levels of RMS1 and this compound.

Signaling Pathway Diagram

Caption: The strigolactone biosynthesis and signaling pathway involving this compound.

Quantitative Data on this compound Mutants

Studies on this compound mutants have provided quantitative data that underscore its role in branching.

| Genotype | Number of First-Order Laterals | Total Length of First-Order Laterals (cm) | Xylem Sap Zeatin Riboside (pmol/mL) |

| Wild Type (WT) | Lower | Lower | Higher |

| This compound | Significantly Higher | Significantly Higher | Reduced |

| rms1 | Significantly Higher | Significantly Higher | Reduced |

| rms1 this compound double mutant | Similar to single mutants (weakly transgressive) | Similar to single mutants | N/A |

Note: This table is a summary of typical results reported in the literature. Actual values can vary based on experimental conditions. The data indicates that both rms1 and this compound mutants have a similar and strong branching phenotype and reduced cytokinin levels in the xylem sap, consistent with their roles in the same biosynthetic pathway. The phenotype of the double mutant suggests that RMS1 and this compound function in the same, non-redundant pathway.

Key Experimental Protocols

The function of this compound has been elucidated through a series of key experiments. Below are generalized protocols for these experiments.

Grafting Experiments

Grafting is a classical technique used to determine the site of action of a gene and the mobility of its product.

Objective: To determine if the this compound gene product is a mobile signal.

Methodology:

-

Plant Material: Wild-type (WT) and this compound mutant pea seedlings are grown under controlled conditions.

-

Grafting Procedure: Reciprocal grafts are made between WT and this compound seedlings at the epicotyl level. This involves four combinations: WT scion/WT rootstock, this compound scion/rms5 rootstock, WT scion/rms5 rootstock, and this compound scion/WT rootstock.

-

Growth and Observation: The grafted plants are grown to maturity, and the branching phenotype (number and length of lateral branches) is quantified.

-

Interpretation: Inhibition of branching in a mutant scion grafted onto a WT rootstock indicates that a graft-transmissible signal from the rootstock can compensate for the mutation. Conversely, a WT scion grafted onto a mutant rootstock exhibiting a branching phenotype suggests the rootstock is the primary site of signal production. Studies have shown that both this compound scions on WT rootstocks and WT scions on this compound rootstocks exhibit inhibited branching, indicating that this compound can act in both the shoot and the root to produce the mobile strigolactone signal.

Experimental Workflow: Grafting Analysis

Caption: Workflow for grafting experiments to study this compound function.

Gene Expression Analysis

Analyzing the expression levels of this compound and related genes provides insights into its regulation.

Objective: To investigate the regulation of this compound expression by other hormones and in different genetic backgrounds.

Methodology:

-

Plant Material and Treatment: Pea seedlings of various genotypes (WT, rms1, rms2, rms3, rms4, this compound) are grown. For hormonal treatments, plants are treated with exogenous hormones like auxin (IAA).

-

Tissue Collection: Specific tissues (e.g., epicotyls, roots) are harvested at specific time points.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected tissues and reverse-transcribed to cDNA.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of this compound, RMS1, and other target genes are quantified using qRT-PCR with gene-specific primers. A housekeeping gene is used as an internal control for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated and compared across different genotypes and treatments. Results have shown that this compound expression is upregulated by auxin and is subject to feedback regulation by the strigolactone pathway itself.

Hormone Quantification

Measuring hormone levels in this compound mutants helps to understand its interaction with other hormonal pathways.

Objective: To quantify the levels of cytokinins and auxins in this compound mutants.

Methodology:

-

Plant Material: Wild-type and this compound mutant plants are grown under controlled conditions.

-

Sample Collection: Xylem sap is collected for cytokinin analysis, and shoot tissue is collected for auxin analysis.

-

Hormone Extraction: Hormones are extracted from the collected samples using appropriate solvents and purification methods.

-

Quantification by LC-MS/MS: The levels of different forms of cytokinins (e.g., zeatin riboside) and auxins (e.g., IAA) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

-

Data Analysis: Hormone concentrations are compared between WT and this compound plants. These studies have shown that this compound mutants have reduced levels of xylem sap cytokinins.

Interactions of this compound with Other Genes

The function of this compound is intricately linked with other RMS genes.

-

RMS1 : RMS1 and this compound act in the same biosynthetic pathway. Reciprocal grafts between rms1 and this compound mutants do not inhibit branching, and the rms1 this compound double mutant has a phenotype similar to the single mutants, indicating they are in the same linear pathway.

-

RMS2 : RMS2 is involved in a feedback signaling pathway that regulates the expression of RMS1 and this compound. In rms2 mutants, the transcript levels of RMS1 and this compound are reduced.

-

RMS3 and RMS4 : These genes are involved in strigolactone perception and signaling. Mutations in these genes lead to an increased branching phenotype, but unlike rms1 and this compound, they are strigolactone-insensitive. The expression of RMS1 and this compound is significantly upregulated in rms3 and rms4 mutants due to the disruption of the negative feedback loop.

Implications for Drug Development and Agriculture

A thorough understanding of the this compound gene and the strigolactone pathway has significant implications:

-

Crop Improvement: Modulating the expression of this compound or other genes in the pathway could be a strategy to optimize plant architecture for improved crop yield. For example, increasing branching in some crops could lead to more flowers and fruits.

-

Herbicide Development: Strigolactones are also involved in the germination of parasitic weeds like Striga. Developing inhibitors of this compound or other enzymes in the SL biosynthesis pathway could be a novel approach for controlling these devastating agricultural pests.

-

Bio-stimulants: Synthetic strigolactone analogs can be used to promote beneficial symbiotic relationships with mycorrhizal fungi, enhancing nutrient uptake in plants.

Conclusion

The this compound gene is a cornerstone of our understanding of strigolactone biosynthesis and its role in regulating plant development. As a CCD7 ortholog, its function in concert with RMS1 (CCD8) to produce the mobile strigolactone signal is well-established through genetic and physiological studies. The intricate regulation of this compound by auxin and a systemic feedback loop highlights the complexity of hormonal crosstalk in plants. Future research will likely focus on the precise regulatory mechanisms governing this compound expression and the potential for translating this fundamental knowledge into agricultural and biotechnological applications.

References

- 1. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 4. Branching Genes Are Conserved across Species. Genes Controlling a Novel Signal in Pea Are Coregulated by Other Long-Distance Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The RMS5 Mutant Phenotype in Pisum sativum: A Technical Guide to a Key Player in Shoot Branching

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ramosus5 (rms5) mutant in garden pea (Pisum sativum) has been instrumental in elucidating the genetic and hormonal control of shoot branching. This technical guide provides an in-depth analysis of the this compound phenotype, detailing its physiological and molecular underpinnings. The this compound gene, encoding a carotenoid cleavage dioxygenase 7 (CCD7), is a critical enzyme in the biosynthesis of strigolactones, a class of hormones that inhibit axillary bud outgrowth. Mutation in this compound leads to a strigolactone-deficient phenotype characterized by increased shoot branching, reduced plant height, and altered levels of other plant hormones, notably a significant decrease in xylem-sap cytokinins. This guide summarizes the key quantitative data on the this compound phenotype, provides detailed experimental protocols for its characterization, and presents a model of the signaling pathways in which this compound functions. This information is crucial for researchers in plant biology and may offer insights for drug development professionals interested in novel enzyme inhibitors and signaling pathways.

The this compound Mutant Phenotype: A Quantitative Overview

The this compound mutant in Pisum sativum exhibits a distinct and well-characterized phenotype, primarily defined by its increased shoot branching. This deviation from the wild-type (WT) morphology is a direct consequence of the loss of function of the this compound gene and the subsequent deficiency in strigolactones.[1][2] The key phenotypic alterations are summarized below.

Increased Shoot Branching

The most prominent characteristic of the this compound mutant is a significant increase in the number and length of both basal and aerial branches compared to WT plants.[1] The this compound phenotype is similar to that of the rms1 mutant, which is also deficient in strigolactone biosynthesis.[1][3]

Reduced Plant Stature

In addition to increased branching, this compound mutants typically display a reduction in the height of the main stem compared to WT plants. This suggests that strigolactones are not only involved in the suppression of axillary bud growth but also play a role in regulating internodal elongation.

Quantitative Phenotypic Data

The following tables summarize quantitative data comparing the phenotype of this compound mutants with wild-type and other relevant genotypes, primarily from studies on the dwarf cultivar 'Paloma'.

Table 1: Plant Height and Nodal Development in this compound-3 Mutant

| Genotype | Main Stem Height (cm) | Number of Leaves on Main Stem |

| Wild Type (cv Paloma) | 35.2 ± 1.5 | 15.1 ± 0.3 |

| This compound-3 | 28.9 ± 0.9 | 13.8 ± 0.2 |

| rms1-4 | 25.1 ± 0.8 | 13.5 ± 0.2 |

| rms1-4 this compound-3 | 26.5 ± 0.9 | 13.6 ± 0.2 |

| Data are means ± SE for 40-day-old plants. Data extracted from Morris et al. (2001). |

Table 2: First and Second Order Lateral Branching in this compound-3 Mutant

| Genotype | Total Number of First Order Laterals | Total Length of First Order Laterals (cm) | Total Number of Second Order Laterals | Total Length of Second Order Laterals (cm) |

| Wild Type (cv Paloma) | 2.4 ± 0.5 | 1.9 ± 0.8 | 0 | 0 |

| This compound-3 | 10.1 ± 0.5 | 113.8 ± 14.2 | 2.9 ± 0.9 | 10.2 ± 3.8 |

| rms1-4 | 10.4 ± 0.4 | 186.7 ± 11.1 | 3.9 ± 0.8 | 13.0 ± 3.8 |

| rms1-4 this compound-3 | 10.6 ± 0.3 | 149.3 ± 10.3 | 11.1 ± 1.1 | 50.8 ± 6.0 |

| Data are means ± SE for 40-day-old plants. Data extracted from Morris et al. (2001). |

Hormonal Profile of the this compound Mutant

The mutation in this compound leads to significant changes in the hormonal balance of the plant.

-

Cytokinins: this compound mutants exhibit a substantial reduction in the concentration of zeatin riboside-type cytokinins in the xylem sap. This reduction is thought to be part of a feedback mechanism involving the shoot and root.

-

Auxins: In contrast to the marked effect on cytokinins, the levels of the primary auxin, indole-3-acetic acid (IAA), and its chlorinated derivative, 4-chloroindole-3-acetic acid (4-Cl-IAA), in the shoot tip and nodes of this compound plants are not significantly different from those in WT plants. This indicates that the increased branching phenotype is not due to a deficiency in shoot auxin.

Table 3: Hormone Levels in this compound-2 Mutant

| Genotype | Xylem Sap Zeatin Riboside (pmol mL⁻¹) | Shoot Tip IAA (ng g⁻¹ FW) | Shoot Tip 4-Cl-IAA (ng g⁻¹ FW) |

| Wild Type (cv Paloma) | 4.1 ± 0.5 | 28.3 ± 3.5 | 12.1 ± 2.1 |

| This compound-2 | 1.0 ± 0.1 | 25.9 ± 4.2 | 11.5 ± 2.8 |

| rms1-4 | 1.0 ± 0.1 | 30.1 ± 5.1 | 14.3 ± 3.0 |

| Data are means ± SE. Xylem sap was collected from 24-day-old plants. Shoot tips were from 8-day-old plants. Data extracted from Morris et al. (2001). |

Signaling Pathways and Gene Interactions

The this compound gene product functions in a well-defined pathway for the biosynthesis of strigolactones, which act as a long-distance signal to suppress shoot branching. This pathway involves several other RMS genes.

The Strigolactone Biosynthesis and Signaling Pathway

This compound (orthologous to Arabidopsis MAX3) encodes a carotenoid cleavage dioxygenase (CCD7) that, together with the product of RMS1 (CCD8), is essential for the production of carlactone, a precursor of strigolactones. This signal is transported from the root and shoot to the axillary buds, where it is perceived by the RMS3 (an α/β-hydrolase) and RMS4 (an F-box protein) gene products, leading to the suppression of bud outgrowth.

Interaction with other RMS Genes

Grafting experiments and double mutant analysis have been pivotal in dissecting the interactions between the RMS genes.

-

rms1 and this compound : Reciprocal grafts between rms1 and this compound mutants do not inhibit branching, and the rms1 this compound double mutant has a weakly transgressive (slightly more branched) phenotype compared to the single mutants. This indicates that RMS1 and this compound function in the same, non-redundant pathway to produce the same graft-transmissible branching inhibitor (strigolactone).

-

rms2 : In contrast, rms2 mutants have elevated levels of xylem cytokinins. The rms1 rms2 and rms2 this compound double mutants are highly branched, suggesting that RMS2 acts in a separate pathway. Current models propose that RMS2, an auxin receptor, is part of a shoot-to-root feedback loop that regulates strigolactone biosynthesis and cytokinin levels.

References

- 1. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branching Genes Are Conserved across Species. Genes Controlling a Novel Signal in Pea Are Coregulated by Other Long-Distance Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutational analysis of branching in pea. Evidence that Rms1 and this compound regulate the same novel signal - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on RMS5 Gene Expression Patterns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the RMS5 (RAMOSUS 5) gene, a key regulator of shoot branching in plants. Drawing from foundational research in model organisms such as Pisum sativum (pea), this document summarizes the current understanding of this compound gene expression, its role in the strigolactone signaling pathway, and the experimental methodologies used to elucidate its function. Quantitative expression data are presented for comparative analysis, and detailed protocols for key experiments are provided to facilitate further research. This guide is intended to serve as a comprehensive resource for researchers in plant biology, genetics, and agronomy, as well as for professionals in drug discovery and development seeking to understand novel signaling pathways.

Introduction

Shoot branching is a critical architectural trait in plants, profoundly influencing their interaction with the environment and their overall reproductive success and yield. The ramosus (rms) mutants in pea have been instrumental in unraveling the genetic control of this process. Among these, this compound mutants exhibit an increased branching phenotype, highlighting the role of the this compound gene as a negative regulator of axillary bud outgrowth.[1][2]

This compound encodes a carotenoid cleavage dioxygenase 7 (CCD7), an enzyme involved in the biosynthesis of strigolactones (SLs), a class of phytohormones that inhibit shoot branching.[3] The gene acts in concert with other RMS genes, such as RMS1 (encoding CCD8), to produce a mobile signal that moves from the root to the shoot to control branching.[1][3] Understanding the expression patterns and regulatory networks of this compound is crucial for manipulating plant architecture for agricultural improvement and for exploring the broader implications of the strigolactone pathway.

Quantitative Expression Analysis of this compound

The expression of this compound has been quantified in various tissues of wild-type pea plants, revealing a characteristic acropetal expression profile. The gene is most highly expressed in the roots and vascular tissues of the stem, consistent with its role in producing a long-distance signaling molecule.

Table 1: Relative Expression of this compound in Different Tissues of Pisum sativum

| Tissue | Relative Expression Level (Normalized to Apex) |

| Roots | Highest |

| Epicotyl | 3- to 6-fold lower than roots |

| Internodes | 3- to 6-fold lower than roots |

| Apex | 3- to 6-fold lower than roots |

Data synthesized from research indicating highest expression in roots and 3- to 6-fold lower expression in aerial parts.

Table 2: Comparison of RMS1 and this compound Expression in Stem Vascular Tissue

| Gene | Relative Abundance in Vasculature vs. Remainder of Stem | Relative Expression (this compound vs. RMS1) |

| This compound | More abundant in vasculature | More highly expressed than RMS1 |

| RMS1 | More abundant in vasculature | Less highly expressed than this compound |

This table summarizes findings that both genes are highly expressed in the vasculature, with this compound transcripts being more abundant.

The this compound Signaling Pathway

This compound is a key component of the strigolactone biosynthesis and signaling pathway that regulates shoot branching. The pathway involves the sequential action of enzymes to produce a mobile signal that is transported through the xylem.

Caption: The strigolactone biosynthesis and signaling pathway involving this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to study this compound gene expression and function.

Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis

This protocol is used to quantify the relative abundance of this compound transcripts in different plant tissues.

1. Plant Material and Growth Conditions:

-

Grow Pisum sativum cv. Torsdag (wild-type) plants in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.

-

Harvest tissues (roots, epicotyl, internodes, apex, and vascular tissue from the stem) from 14- to 15-day-old plants at the five-node stage.

-

Immediately freeze the collected tissues in liquid nitrogen and store at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissues using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) primers.

3. qRT-PCR:

-

Design primers specific to the this compound gene and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

-

The reaction mixture should contain SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

The thermal cycling conditions should be optimized for the specific primers and machine used, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of this compound in different tissues.

Grafting Experiments to Study Long-Distance Signaling

Grafting is a classical technique used to determine the site of action of a gene and the mobility of its product.

1. Plant Material and Growth:

-

Germinate seeds of wild-type (WT) and this compound mutant pea plants in the dark for 5-7 days until the epicotyls are of a suitable length for grafting.

2. Grafting Procedure:

-

Perform reciprocal grafts between WT and this compound seedlings. This involves creating four combinations: WT scion/WT rootstock (control), this compound scion/rms5 rootstock (control), WT scion/rms5 rootstock, and this compound scion/WT rootstock.

-

Use a sharp, sterile razor blade to cut the epicotyl of the rootstock seedling and the scion seedling at a similar position.

-

Join the scion and rootstock together using a small piece of silicone tubing to hold them in place.

-

Place the grafted plants in a high-humidity environment for 7-10 days to allow the graft union to heal.

3. Phenotypic Analysis:

-

After the healing period, transfer the plants to standard growth conditions.

-

Observe and quantify the branching phenotype of the scions over several weeks.

-

The inhibition of branching in a mutant scion when grafted onto a wild-type rootstock indicates that the wild-type rootstock produces a mobile signal that can complement the mutant phenotype. Conversely, the rescue of branching in a wild-type scion on a mutant rootstock would suggest a different mechanism. In the case of this compound, grafting a mutant scion onto a wild-type rootstock inhibits branching, demonstrating that the root-derived signal is sufficient to control branching.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for studying this compound gene expression and its functional consequences.

Caption: A generalized workflow for this compound gene expression and functional analysis.

Conclusion and Future Directions

The study of the this compound gene has been pivotal in advancing our understanding of the genetic and hormonal control of shoot architecture. The data clearly indicate that this compound expression is spatially regulated, with high levels in the root and vascular system, which is consistent with its function in producing the mobile strigolactone signal. The experimental protocols outlined in this guide provide a robust framework for further investigation into the regulation of this compound and its role in plant development.

Future research could focus on:

-

Identifying the upstream regulators of this compound transcription.

-

Investigating the role of this compound and strigolactones in response to environmental cues.

-

Exploring the potential for manipulating this compound expression to optimize crop yields.

While the current body of research on this compound is primarily focused on plant biology, the elucidation of the strigolactone signaling pathway presents a novel system for studying hormone perception and signal transduction. For drug development professionals, understanding such unique biological pathways can offer insights into novel targets and mechanisms of action that may have parallels in other biological systems.

References

The Discovery and Characterization of ramosus Mutants in Pea: A Technical Guide

Abstract

The study of shoot branching in plants is fundamental to understanding plant architecture and developmental plasticity. The discovery of the ramosus (rms) mutants in pea (Pisum sativum) has been pivotal in unraveling the complex genetic and hormonal control of this process. These mutants, characterized by their increased branching phenotype, have led to the identification of a novel long-distance signaling pathway and the discovery of strigolactones as a new class of plant hormones. This technical guide provides an in-depth overview of the core findings related to the rms mutants, intended for researchers, scientists, and drug development professionals. It details the quantitative phenotypic data, experimental protocols used in their characterization, and the intricate signaling pathways that have been elucidated through their study.

Introduction

Apical dominance, the phenomenon where the central stem of a plant grows more strongly than the lateral stems, has long been a subject of botanical research. The discovery of mutants with altered branching patterns has provided powerful tools to dissect the underlying molecular mechanisms. In pea, a series of recessive mutants, collectively named ramosus (rms), exhibit a striking increase in shoot branching from both basal and aerial nodes.[1][2] Initial genetic screens and subsequent allelism tests identified several loci—RMS1, RMS2, RMS3, RMS4, and RMS5—that play crucial roles in the suppression of axillary bud outgrowth.[3] The characterization of these mutants has not only illuminated the genetic control of branching in pea but has also revealed a highly conserved signaling pathway across the plant kingdom, with orthologous genes identified in species like Arabidopsis thaliana (MAX genes) and rice (D genes).[4] This guide will delve into the key discoveries stemming from the analysis of rms mutants, with a focus on the quantitative data, experimental methodologies, and the current understanding of the signaling networks.

Quantitative Phenotypic Data of ramosus Mutants

The hallmark of the rms mutants is their increased branching phenotype. This is quantitatively assessed by measuring parameters such as the number of branches, the total length of lateral shoots, and overall plant height. The tables below summarize key quantitative data from studies on various rms mutants compared to their wild-type (WT) counterparts.

Table 1: Branching Phenotype of rms Mutants

| Genotype | Total Lateral Length (mm) | Number of First Order Laterals | Main Stem Length (mm) | Reference(s) |

| WT (cv Torsdag) | ~0 | ~0-1 | ~800 | [5] |

| rms2 (cv Torsdag) | ~700 | >5 | ~600 | |

| rms3-2 (cv Torsdag) | ~400 | >5 | ~650 | |

| rms4 (cv Torsdag) | ~500 | >5 | ~650 | |

| WT (cv Paloma) | Variable, less vigorous | 1-2 | ~250 | |

| rms1-4 (cv Paloma) | Substantial | >2 | ~180 | |

| This compound-3 (cv Paloma) | Substantial | >2 | ~200 | |

| rms1-4 this compound-3 (double mutant) | More substantial than single mutants | >2 | ~180 |

Table 2: Hormone Levels in rms Mutants

| Genotype | Xylem Sap Zeatin Riboside [ZR] (ng/mL) | Shoot Indole-3-Acetic Acid [IAA] (ng/g FW) | Reference(s) |

| WT (cv Weitor) | ~10-15 | ~20-30 | |

| rms1 | Significantly reduced | Not depleted, sometimes elevated | |

| rms2 | Elevated | Elevated (up to 5-fold) | |

| rms3 | Reduced | Elevated (up to 2-fold) | |

| rms4 | Significantly reduced | Not reduced | |

| This compound | Reduced | Not depleted |

Experimental Protocols

The characterization of the ramosus mutants has relied on a combination of classical genetics, plant physiology, and molecular biology techniques. Below are detailed methodologies for key experiments.

Plant Material and Growth Conditions

-

Pea Cultivars: Commonly used wild-type cultivars include 'Torsdag' (tall), 'Paloma' (dwarf), 'Weitor', and 'Parvus'. The rms mutants are typically induced in these genetic backgrounds.

-

Growth Medium: Plants are often grown in a 1:1 (v/v) mixture of vermiculite and 10-mm dolerite chips, topped with a layer of pasteurized peat/sand potting mix.

-

Nutrient Supply: A complete nutrient solution is typically supplied to the plants on a weekly basis.

-

Photoperiod: Plants are grown under controlled photoperiods, often 18 hours of light, to promote vegetative growth and branching.

-

Nodulation: For studies not focused on symbiosis, nodulation is prevented by excluding Rhizobium from the growth medium.

Grafting Techniques

Grafting has been instrumental in identifying the presence of long-distance, graft-transmissible signals that regulate branching.

This is the most common grafting method used in pea branching studies.

-

Plant Age: Seedlings are used for grafting approximately 7-9 days after sowing, prior to any visible axillary bud release.

-

Incision: A transverse cut is made through the epicotyl of the rootstock plant, approximately 1-2 cm above the cotyledons. A vertical slit is then made in the center of the cut surface.

-

Scion Preparation: The scion (the shoot to be grafted) is excised from another seedling with a transverse cut. The base of the scion is then trimmed into a wedge shape that matches the slit in the rootstock.

-

Joining: The scion wedge is inserted firmly into the rootstock slit.

-

Securing: The graft junction is held together with a small piece of flexible tubing or parafilm.

-

Recovery: Grafted plants are maintained in a high-humidity environment for 5-7 days to promote healing of the graft union.

This technique involves inserting a piece of stem (the interstock) between the scion and the rootstock.

-

Procedure: An epicotyl graft is performed as described above. A second graft is then made on top of the first, creating a scion/interstock/rootstock combination.

-

Purpose: This method is used to determine if a signal can pass through a piece of tissue of a different genotype.

This technique allows for two shoots of different genotypes to be grown on a single rootstock.

-

Procedure: One cotyledon is removed from the rootstock seedling. The axillary bud in the remaining cotyledon is allowed to grow out, creating a second shoot. A scion of a different genotype is then grafted onto the main epicotyl.

-

Purpose: This allows for the direct comparison of the branching phenotypes of two different genotypes under the influence of the same root-derived signals.

Hormone Analysis

-

Xylem Sap Collection: The shoot is excised at the epicotyl. The cut surface is placed in a tube connected to a vacuum pump, and xylem sap is collected under gentle suction for 90-100 minutes.

-

Internal Standards: Deuterium-labeled cytokinin internal standards are added to the collected sap for accurate quantification.

-

Purification: The sap is filtered, and cytokinins are often purified using solid-phase extraction (SPE) C18 columns.

-

Quantification: Cytokinin levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Tissue Harvest: Shoot tips or specific internodal regions are harvested and immediately frozen in liquid nitrogen to halt metabolic activity.

-

Homogenization and Extraction: The frozen tissue is homogenized in a buffer, and a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is added. The sample is then extracted, often with a methanol-based solvent.

-

Purification: The extract is purified using solid-phase extraction, employing amino and polymethylmethacrylate columns.

-

Derivatization: The purified extract is derivatized, for example, with diazomethane, to make the IAA volatile for gas chromatography.

-

Quantification: IAA levels are quantified by gas chromatography-mass spectrometry (GC-MS) using selected reaction monitoring.

-

Root Exudate Collection: Plants are grown hydroponically in a nutrient solution. The solution is replaced with a phosphate-deficient solution for a period to stimulate strigolactone production. The root exudates are then collected from this solution.

-

Extraction: The collected exudate is passed through a C18 solid-phase extraction column to capture the strigolactones.

-

Elution and Purification: The strigolactones are eluted from the column with a solvent like acetone, and the eluate is further purified.

-

Quantification: Strigolactone levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from specific plant tissues (e.g., epicotyls, nodes) using a standard protocol, such as a TRIzol-based method or a commercial kit.

-

DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

-

Reverse Transcription: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The relative transcript abundance of the RMS genes is determined by qPCR using gene-specific primers. A housekeeping gene (e.g., actin) is used as an internal control for normalization.

Signaling Pathways and Experimental Workflows

The study of ramosus mutants has led to the development of a comprehensive model for the control of shoot branching in pea. This model involves the interplay of several long-distance signals, including auxin, cytokinin, and strigolactones.

The ramosus Signaling Pathway

The RMS genes are integral components of the strigolactone biosynthesis and signaling pathway.

-

RMS1 and This compound : These genes encode enzymes involved in the biosynthesis of strigolactones. RMS1 is orthologous to MAX4 in Arabidopsis and encodes a carotenoid cleavage dioxygenase. This compound is orthologous to MAX3 and also encodes a carotenoid cleavage dioxygenase. Both are required for the production of a graft-transmissible branching inhibitor, which was later identified as a strigolactone or a precursor.

-

RMS4 : This gene is involved in strigolactone perception and signaling. It is orthologous to MAX2 in Arabidopsis and encodes an F-box protein that is a component of an SCF E3 ubiquitin ligase complex. Mutants in RMS4 are insensitive to the application of strigolactones.

-

RMS3 : This gene is also thought to be involved in strigolactone signaling, likely acting downstream of RMS1 and this compound.

-

RMS2 : The role of RMS2 is more complex. It appears to be involved in a feedback loop that regulates both strigolactone biosynthesis and cytokinin levels. It has been identified as an auxin receptor of the AFB4/5 clade.

The current model suggests that auxin, produced in the shoot apex, moves down the stem and promotes the expression of RMS1 and this compound, leading to the synthesis of strigolactones. Strigolactones then move upwards in the xylem and inhibit the outgrowth of axillary buds. There is also a complex feedback loop where the strigolactone signal, perceived by RMS4, regulates the expression of the strigolactone biosynthesis genes. The RMS2-dependent signal acts as a shoot-to-root feedback mechanism that influences both strigolactone biosynthesis and cytokinin export from the roots.

Caption: A simplified model of the ramosus signaling pathway in pea.

Experimental Workflow for Characterizing a Novel Branching Mutant

The discovery and characterization of the ramosus mutants followed a logical experimental progression. A similar workflow can be applied to the study of new branching mutants.

Caption: A typical experimental workflow for the discovery and characterization of branching mutants.

Conclusion

The study of the ramosus mutants in pea has been a cornerstone of modern plant developmental biology. It has not only provided a detailed understanding of the genetic and hormonal regulation of shoot branching but has also led to the identification of a new class of plant hormones, the strigolactones. The experimental approaches developed to characterize these mutants, particularly the sophisticated grafting techniques, have set a precedent for the study of long-distance signaling in plants. The ongoing research in this field continues to build upon this foundational work, further elucidating the intricate networks that govern plant architecture. The knowledge gained from these studies has significant implications for agriculture, offering potential avenues for the genetic improvement of crop varieties with desirable branching patterns.

References

- 1. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Branching in Pisum: inheritance and allelism tests with 17 ramosus mutants [pisum.icgbio.ru]

- 4. Strigolactone Acts Downstream of Auxin to Regulate Bud Outgrowth in Pea and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Role of RAMOSUS5 (RMS5) in Plant Hormone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAMOSUS5 (RMS5) gene in Pisum sativum (pea) is a critical component in the strigolactone (SL) biosynthesis pathway, playing a pivotal role in the control of shoot branching. As an ortholog of Arabidopsis MAX3 and rice D17/HTD1, this compound encodes a carotenoid cleavage dioxygenase 7 (CCD7) that acts upstream in the synthesis of SLs, a class of hormones that inhibit axillary bud outgrowth. The function of this compound is intricately linked with other major plant hormones, particularly auxin and cytokinin, forming a complex signaling network that governs plant architecture. This technical guide provides an in-depth analysis of this compound, its interaction with plant hormones, and detailed methodologies for its study.

Core Function of this compound in Strigolactone Biosynthesis

This compound is essential for the production of strigolactones. It functions in conjunction with RMS1 (carotenoid cleavage dioxygenase 8 or CCD8) to catalyze the conversion of β-carotene into carlactone, a precursor for various strigolactones.[1] Mutations in the this compound gene lead to a strigolactone-deficient phenotype characterized by increased shoot branching, similar to that of rms1 mutants.[2][3]

Interaction of this compound with Plant Hormones

The regulatory role of this compound in shoot branching is not standalone but is integrated into the broader network of phytohormone signaling.

Interaction with Auxin

Auxin, primarily produced in the shoot apex, acts as a long-distance signal to promote the expression of SL biosynthesis genes, including this compound and RMS1, in the stem.[4] This indicates that auxin positively regulates SL production. In turn, SLs can modulate auxin transport, creating a feedback loop. The highly branched phenotype of this compound mutants is associated with altered auxin homeostasis, although these mutants do not show a deficiency in indole-3-acetic acid (IAA) or 4-chloroindole-3-acetic acid (4-Cl-IAA) in the shoot tip or nodal tissues.[2]

Interaction with Cytokinin

There is a significant interplay between the SL pathway and cytokinin levels. The this compound mutant, much like the rms1 mutant, exhibits a notable reduction in the concentration of cytokinins, specifically zeatin riboside (ZR), in the xylem sap. This suggests that SLs, or a downstream signal, are involved in regulating cytokinin biosynthesis or transport from the roots. Despite the decrease in root-to-shoot transport of cytokinins via the xylem, the overall cytokinin levels in the shoot tissues of this compound mutants remain comparable to wild-type plants. This points to a complex homeostatic mechanism that compensates for the reduced cytokinin supply from the roots.

Quantitative Data on this compound and Hormone Interactions

The following tables summarize key quantitative data from studies on this compound mutants and their interaction with plant hormones.

Table 1: Hormone Concentrations in this compound Mutants

| Plant Line/Genotype | Tissue/Sample | Hormone | Concentration Change vs. Wild-Type | Reference(s) |

| This compound-2 | Xylem Sap (24-day-old plants) | Zeatin Riboside (ZR) | 4-fold decrease | |

| This compound | Shoot Tip & Node 2 (8-day-old plants) | Indole-3-acetic acid (IAA) | No significant difference | |

| This compound | Shoot Tip & Node 2 (8-day-old plants) | 4-chloroindole-3-acetic acid (4-Cl-IAA) | No significant difference | |

| rms2 this compound double mutant | Xylem Sap | Cytokinins | 2- to 3-fold increase | |

| This compound | Shoot Tip | Zeatin Riboside (ZR) & Isopentenyladenosine riboside (iPR) | Similar to wild-type |

Table 2: this compound Gene Expression Analysis

| Plant Line/Genotype | Tissue | Condition/Treatment | This compound Expression Change | Reference(s) |

| Wild-Type | Epicotyl, Internodes, Apex vs. Roots | - | 3- to 6-fold lower | |

| rms3, rms4, this compound mutants | - | - | Significantly elevated | |

| Wild-Type | - | Auxin application | Increased | |

| rms1 mutant | - | Strigolactone (GR24) treatment (2 hours) | Significantly decreased |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Pea Grafting

This protocol is used to study the long-distance signaling effects of RMS genes.